Methyl 2-(4-aminophenyl)acetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZBLDDHUMBLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512939 | |

| Record name | Methyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83528-16-9 | |

| Record name | Methyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83528-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(4-aminophenyl)acetate hydrochloride, a key intermediate in pharmaceutical development. We will delve into the strategic considerations for its synthesis, focusing on a robust and widely applicable method starting from 4-nitrophenylacetic acid. This document details the underlying chemical principles, provides field-proven experimental protocols, and outlines the necessary analytical techniques for characterization and quality control. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. This guide is intended for an audience of researchers, chemists, and drug development professionals with a background in organic synthetic chemistry.

Introduction: Strategic Importance and Synthetic Challenges

Methyl 2-(4-aminophenyl)acetate is a valuable building block in medicinal chemistry, notably serving as an impurity of concern and a potential synthetic precursor for APIs like Vibegron.[1] Its structure, featuring a primary aromatic amine and a methyl ester, presents unique synthetic challenges. The primary amine is susceptible to oxidation and can interfere with certain reaction conditions, while the ester is prone to hydrolysis.

The hydrochloride salt form is typically preferred for its enhanced stability, improved handling characteristics as a crystalline solid, and reduced susceptibility to aerial oxidation compared to the free-base amine. The successful synthesis, therefore, requires a strategy that can selectively introduce both functionalities and efficiently isolate the final product in a stable, high-purity form.

Retrosynthetic Analysis and Strategy Selection

Two primary retrosynthetic disconnections are logical for this compound:

-

C-N Bond Formation/Transformation: Disconnecting the C-N bond leads back to a nitro-aromatic precursor. This involves the reduction of a nitro group, a highly reliable and chemoselective transformation.

-

Esterification: Disconnecting the ester bond leads back to 4-aminophenylacetic acid. This requires direct esterification of a molecule containing both an acidic carboxylic acid and a basic amine.

Caption: Retrosynthetic analysis of the target compound.

While direct esterification of 4-aminophenylacetic acid is feasible using specific reagents like trimethylchlorosilane in methanol to avoid protonation issues with the amine, the nitro-reduction pathway is often preferred in industrial settings.[2] This is because it begins with stable, common starting materials and employs a highly efficient and clean final reduction step. This guide will focus on the nitro-reduction pathway for its robustness and scalability.

The Principal Synthetic Pathway

The selected three-step synthesis is outlined below. It involves the initial esterification of 4-nitrophenylacetic acid, followed by the chemoselective reduction of the nitro group, and concludes with the formation and isolation of the hydrochloride salt.

Caption: The three-step synthetic pathway.

Step 1: Fischer Esterification of 4-Nitrophenylacetic Acid

The synthesis commences with the esterification of 4-nitrophenylacetic acid. A standard Fischer esterification using methanol as both the solvent and reagent, catalyzed by a strong acid like sulfuric acid, is highly effective. The reaction is driven to completion by using a large excess of methanol.

-

Causality: The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The nitro group is stable under these acidic conditions.

Step 2: Catalytic Hydrogenation of Methyl 2-(4-nitrophenyl)acetate

This is the key transformation. Catalytic hydrogenation is the method of choice for reducing aromatic nitro groups due to its high efficiency, chemoselectivity, and clean workup.

-

Expertise & Experience: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically run under a positive pressure of hydrogen gas. The choice of solvent is critical; methanol or ethanol are excellent choices as they readily dissolve the starting material and the resulting amine. The reaction is highly exothermic and should be conducted with appropriate temperature control, especially on a larger scale. The primary advantage over older methods, like using tin and hydrochloric acid, is the avoidance of metal waste streams and complex pH adjustments during workup.[3] The catalyst is simply filtered off to yield a clean solution of the product.

Step 3: Formation and Isolation of the Hydrochloride Salt

The crude methyl 2-(4-aminophenyl)acetate obtained after catalyst filtration is converted directly to its hydrochloride salt. This is achieved by adding a solution of hydrogen chloride in a suitable organic solvent.

-

Trustworthiness: The choice of solvent for precipitation is crucial for obtaining a pure, crystalline product. Isopropanol or diethyl ether are commonly used. The HCl protonates the basic nitrogen of the aniline, forming the ammonium chloride salt. This salt is typically much less soluble in non-polar organic solvents than the free amine, leading to its precipitation. This step serves as both a stabilization and a purification method, as many non-basic impurities will remain in the solution. The resulting solid can then be collected by filtration and washed to remove residual impurities.

Experimental Protocols & Data

The following section provides a detailed, self-validating protocol for the synthesis.

Workflow Overview

Sources

An In-depth Technical Guide to Methyl 2-(4-aminophenyl)acetate Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Foreword: The Utility of a Versatile Phenylacetate Building Block

In the landscape of modern synthetic chemistry and drug development, the strategic value of versatile molecular scaffolds cannot be overstated. Methyl 2-(4-aminophenyl)acetate hydrochloride represents one such critical intermediate. Possessing two highly reactive functional handles—a primary aromatic amine and a methyl ester—this compound serves as a foundational building block for the synthesis of a diverse array of more complex molecules. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key precursor for active pharmaceutical ingredients (APIs) and as a critical reference standard for impurity profiling. This guide offers a comprehensive technical overview of its properties, characterization, synthesis, and handling, designed for the practicing researcher and development scientist.

Core Physicochemical & Structural Properties

This compound is the salt form of the corresponding free amine, which enhances its stability and handling characteristics. The protonation of the amino group generally increases its solubility in polar solvents.

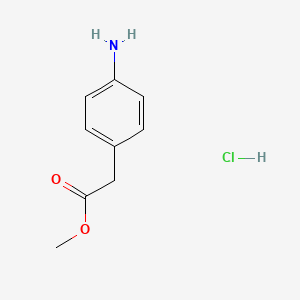

Chemical Structure

The molecule consists of a para-substituted benzene ring, an acetate methyl ester group, and an ammonium chloride group.

Caption: Chemical Structure of this compound.

Key Property Data

The fundamental properties of this compound are summarized below. Data is aggregated from chemical supplier technical sheets and public chemical databases.

| Property | Value | Source(s) |

| CAS Number | 83528-16-9 | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Appearance | Solid / Powder | [2][3] |

| Melting Point | 190-196 °C | |

| IUPAC Name | methyl 2-(4-aminophenyl)acetate;hydrochloride | |

| InChIKey | OOGVJPZOIXNNHQ-UHFFFAOYSA-N | [4] |

| Free Base MW | 165.19 g/mol | [5][6] |

| Free Base Form | Yellow to Brown Liquid |

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of this compound is paramount. The following sections describe the expected spectral characteristics based on its molecular structure. While specific spectra should be acquired for each batch, this guide provides the foundational knowledge for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm). The para-substitution pattern creates an AA'BB' system, which will appear as two mutually coupled doublets.

-

Methylene Protons (-CH₂-) : A singlet at approximately δ 3.6-3.8 ppm.

-

Methyl Protons (-OCH₃) : A sharp singlet at approximately δ 3.7-3.9 ppm.

-

Amine Protons (-NH₃⁺) : A broad singlet, typically downfield, whose chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR will corroborate the structure.

-

Carbonyl Carbon (-C=O) : A signal in the downfield region, around δ 170-172 ppm.

-

Aromatic Carbons : Four signals are expected in the typical aromatic region (δ 115-145 ppm).

-

Methylene Carbon (-CH₂-) : A signal around δ 40-45 ppm.

-

Methyl Carbon (-OCH₃) : A signal around δ 52-55 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

-

N-H Stretch : A broad and strong absorption band from the -NH₃⁺ group is expected in the range of 2800-3200 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group will appear around 1730-1750 cm⁻¹.

-

C-O Stretch : A strong band for the ester C-O bond will be present in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch : Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

When analyzed by mass spectrometry, the compound will typically show the mass of the free base.

-

Molecular Ion Peak : The molecular ion ([M+H]⁺) for the free base (C₉H₁₁NO₂) should be observed at m/z 166.08.[5][7]

-

Key Fragmentation : A prominent fragment would be the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), leading to fragments at m/z 134 and m/z 106, respectively.

Synthesis and Purification Workflow

A reliable and common method for preparing Methyl 2-(4-aminophenyl)acetate is through the catalytic hydrogenation of its nitro precursor, Methyl 2-(4-nitrophenyl)acetate. The hydrochloride salt is then formed in a subsequent step.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Nitro Precursor

This protocol is a representative procedure. Researchers must adapt it based on available equipment and scale, always adhering to institutional safety guidelines.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-nitrophenyl)acetate (1.0 eq).

-

Add a suitable solvent such as methanol or ethyl acetate (approx. 10-20 mL per gram of starting material).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd). Causality: Pd/C is an efficient and widely used catalyst for the reduction of aromatic nitro groups to amines due to its high activity and selectivity.

Step 2: Hydrogenation

-

Seal the flask and purge the system with nitrogen or argon.

-

Introduce hydrogen gas (H₂), either via a balloon (for small scale) or in a Parr hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature. Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas) for an efficient reaction rate.

Step 3: Monitoring and Work-up

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Trustworthiness: Filtering through Celite® is a self-validating step that ensures complete removal of the pyrophoric palladium catalyst, preventing contamination of the product and potential downstream interference.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(4-aminophenyl)acetate as the free base.

Step 4: Salt Formation

-

Dissolve the crude free base in a minimal amount of an anhydrous solvent like diethyl ether or isopropanol.

-

Slowly add a solution of HCl (e.g., 2.0 M in diethyl ether) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form. Continue addition until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications as a Synthetic Intermediate

The dual functionality of this compound makes it a valuable scaffold. The amine can be readily acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide.

Caption: Reactivity map showing the synthetic utility of the compound's functional groups.

A notable application is its use as a reference standard for impurities in the synthesis of Vibegron, a β3-adrenergic agonist.[8] In this context, it is designated as the "Vibegron VIB4 impurity," and its presence must be carefully monitored and controlled to meet regulatory standards for the final drug product.[8] This highlights the critical need for well-characterized batches of the compound for analytical method development and validation.

Analytical Quality Control: A Validated HPLC Protocol

To ensure the purity of this compound, a robust analytical method is required. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard approach.

Step-by-Step HPLC Methodology

This protocol provides a starting point for method development.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 column provides excellent hydrophobic retention for aromatic compounds, making it ideal for separating the target analyte from potential impurities.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine, and maintains an acidic pH to ensure the analyte is in its protonated, more water-soluble form.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. The free base is known to have UV absorbance in the 250-300 nm range.[8]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

This self-validating system ensures that the reported purity is accurate and reproducible, a cornerstone of trustworthiness in both research and GMP environments.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety.

GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[1][9] H315: Causes skin irritation.[1][9] H319: Causes serious eye irritation.[1][9] H335: May cause respiratory irritation.[1][9] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9]

-

Personal Protective Equipment:

-

Emergency Procedures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician.[9]

-

Storage Recommendations

-

Store in a tightly closed container in a dry, well-ventilated place.[1]

-

The recommended storage condition is often at room temperature for the stable hydrochloride salt.[1] The free base, being a liquid amine, is more susceptible to oxidation and should be stored at freezer temperatures.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

-

Veeprho. (n.d.). Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. Retrieved from [Link]

-

Unknown. (2019). Safety Data Sheet acc. to OSHA HCS. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119610, Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23635839, Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

-

PubChemLite. (n.d.). Methyl 2-(2-aminophenyl)acetate hydrochloride (C9H11NO2). Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. 83528-16-9|this compound|BLD Pharm [bldpharm.com]

- 2. methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride | 6946-13-0 [sigmaaldrich.com]

- 3. Methyl (4-aminophenyl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-(4-aminophenyl)acetate [oakwoodchemical.com]

- 7. PubChemLite - Methyl 2-(2-aminophenyl)acetate hydrochloride (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 8. veeprho.com [veeprho.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (4-Aminophenyl)acetic Acid Methyl Ester Hydrochloride (CAS 83528-16-9)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminophenyl)acetic acid methyl ester hydrochloride, with the CAS number 83528-16-9, is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] This white solid serves as a versatile building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a primary aromatic amine, a phenylacetic acid core, and a methyl ester, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis and process development. The key properties of (4-aminophenyl)acetic acid methyl ester hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 83528-16-9 | [1][2][3] |

| Chemical Name | (4-Aminophenyl)acetic acid methyl ester hydrochloride | [1] |

| Molecular Formula | C9H12ClNO2 | [1][2] |

| Molecular Weight | 201.65 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Boiling Point | 311.3°C at 760 mmHg | [1] |

| Flash Point | 142.1°C | [1] |

| LogP | 2.36750 | [1] |

| PSA | 52.32000 | [1] |

Synthesis

The most common and straightforward method for the synthesis of (4-aminophenyl)acetic acid methyl ester hydrochloride is the Fischer esterification of 4-aminophenylacetic acid. This acid-catalyzed reaction utilizes an excess of methanol as both a reagent and a solvent to drive the equilibrium towards the ester product.

Experimental Protocol: Fischer Esterification

Objective: To synthesize (4-aminophenyl)acetic acid methyl ester hydrochloride from 4-aminophenylacetic acid.

Materials:

-

4-Aminophenylacetic acid

-

Methanol (anhydrous)

-

Acetyl chloride or Thionyl chloride

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Drying tube (filled with calcium chloride)

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-aminophenylacetic acid in anhydrous methanol.

-

Acid Catalyst Generation: Cool the suspension in an ice bath. Slowly add acetyl chloride or thionyl chloride dropwise to the stirred suspension. This will generate anhydrous HCl in situ, which acts as the catalyst for the esterification.

-

Reaction: Remove the ice bath and attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude solid is the hydrochloride salt of the methyl ester. To purify, triturate the solid with anhydrous diethyl ether, and then collect the product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified white solid under vacuum to obtain (4-aminophenyl)acetic acid methyl ester hydrochloride.

Caption: Fischer Esterification of 4-Aminophenylacetic Acid.

Analytical Characterization

Ensuring the purity and identity of (4-aminophenyl)acetic acid methyl ester hydrochloride is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of (4-aminophenyl)acetic acid methyl ester hydrochloride.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Sample Preparation:

Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Caption: HPLC Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound. The expected chemical shifts in DMSO-d6 are as follows:

-

¹H NMR (DMSO-d6):

-

~10.0 ppm (broad s, 2H): -NH2 protons (as -NH3+ in the hydrochloride salt).

-

~7.2 ppm (d, 2H): Aromatic protons ortho to the -CH2COOCH3 group.

-

~6.8 ppm (d, 2H): Aromatic protons ortho to the -NH2 group.

-

3.6 ppm (s, 3H): Methyl ester protons (-COOCH3).

-

3.5 ppm (s, 2H): Methylene protons (-CH2-).

-

-

¹³C NMR (DMSO-d6):

-

~172 ppm: Carbonyl carbon (-COO-).

-

~145 ppm: Aromatic carbon attached to the amino group.

-

~130 ppm: Aromatic carbons ortho to the -CH2COOCH3 group.

-

~125 ppm: Aromatic carbon attached to the -CH2COOCH3 group.

-

~115 ppm: Aromatic carbons ortho to the amino group.

-

~52 ppm: Methyl ester carbon (-OCH3).

-

~40 ppm: Methylene carbon (-CH2-).

-

Applications in Drug Discovery and Development

(4-Aminophenyl)acetic acid methyl ester hydrochloride is a valuable building block for the synthesis of various pharmaceutical agents. Its utility stems from the ability to selectively modify the amino and ester functional groups.

Synthesis of Adenosine and Xanthine Receptor Ligands

The 4-aminophenylacetic acid moiety is a common structural motif in ligands targeting adenosine and xanthine receptors. These receptors are implicated in a wide range of physiological processes, making them attractive targets for drug discovery in areas such as cardiovascular disease, inflammation, and neurodegenerative disorders. The primary amine of the intermediate can be acylated or used in reductive amination to append the molecule to a core scaffold, while the ester can be hydrolyzed to the carboxylic acid for further derivatization or to improve solubility.

Role as a Vibegron-Related Compound

This compound has been identified as a potential impurity or starting material in the synthesis of Vibegron, a selective beta-3 adrenergic receptor agonist used for the treatment of overactive bladder.[4] Its presence as an impurity necessitates sensitive analytical methods for its detection and quantification to ensure the quality and safety of the final drug product.

Development of Antimicrobial Agents

Derivatives of 4-aminophenylacetic acid have shown promising antimicrobial activity. The core structure can be elaborated to create novel compounds that can be screened for their efficacy against various bacterial and fungal strains. The mechanism of action of some phenylacetic acid derivatives involves disruption of the bacterial cell membrane.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (4-aminophenyl)acetic acid methyl ester hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(4-Aminophenyl)acetic acid methyl ester hydrochloride is a versatile and valuable chemical intermediate for the pharmaceutical industry. Its well-defined chemical properties and multiple reactive sites make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective application in drug discovery and development.

References

-

Functionalized Congeners of Adenosine: Preparation of Analogues with High Affinity for A1-Adenosine Receptors - PMC - PubMed Central. (URL: [Link])

-

Vibegron Impurities - SynZeal. (URL: [Link])

-

Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - NIH. (URL: [Link])

-

4-aminophenyl acetate-Molbase. (URL: [Link])

-

SAFETY DATA SHEET - JMN Specialties, Inc. (URL: [Link])

-

N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC - NIH. (URL: [Link])

-

2-[4-[(3-Chloro-4-fluorophenyl)carbamoylamino]phenyl]indole-1-carboxamide - PubChem. (URL: [Link])

-

5-(5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide | C22H27FN4O2 | CID 3086686 - PubChem. (URL: [Link])

-

N-[3-[(5S)-3-amino-2,5-dimethyl-1,1-dioxo-6,7-dihydro-2H-1,4-thiazepin-5-yl]-4-fluorophenyl]-4-chloropyrazolidine-3-carboxamide - PubChem. (URL: [Link])

-

MIL-DTL-83528 - Military Specification - Defense Logistics Agency (DLA). (URL: [Link])

-

MIL-G-83528 Information - Atlantic Gasket. (URL: [Link])

-

4-aminophenyl acetic acid, 1197-55-3 - The Good Scents Company. (URL: [Link])

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (URL: [Link])

-

(R)-Amino-(4-Hydroxyphenyl)Acetic Acid Methyl Ester Hydrochloride - MySkinRecipes. (URL: [Link])

-

Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - CORE. (URL: [Link])

-

4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem. (URL: [Link])

-

Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (URL: [Link])

- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P

-

Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed. (URL: [Link])

-

A Functionalized Congener Approach to Adenosine Receptor Antagonists: Amino Acid Conjugates of 1,3-Dipropylxanthine - PubMed Central. (URL: [Link])

-

Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability - PubMed. (URL: [Link])

-

[3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Introduction

Methyl 2-(4-aminophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its hydrochloride salt is often the preferred form for handling, storage, and formulation due to its increased stability and solubility in aqueous media. A thorough understanding of the spectroscopic characteristics of Methyl 2-(4-aminophenyl)acetate hydrochloride is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and quality control throughout the research and development pipeline.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral features, with a particular focus on the impact of protonation on the spectroscopic signature of the parent molecule. This guide is designed to be a practical resource, offering not only data but also insights into the interpretation and application of this crucial analytical information.

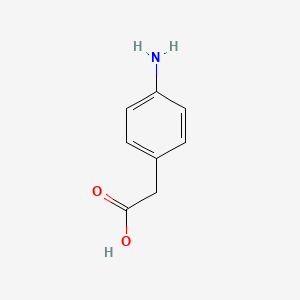

Molecular Structure and Key Spectroscopic Features

The conversion of the free base, Methyl 2-(4-aminophenyl)acetate, to its hydrochloride salt involves the protonation of the primary amino group. This modification has a profound effect on the electronic environment of the entire molecule, leading to predictable and interpretable changes in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The protonation of the amino group to an ammonium salt induces significant changes in the chemical shifts of nearby protons and carbons, providing a clear diagnostic marker for the salt formation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl ester protons, and the ammonium protons. The primary influence of protonation is the electron-withdrawing effect of the -NH₃⁺ group, which deshields the protons on the aromatic ring.

Table 1: Comparison of ¹H NMR Data for Methyl 2-(4-aminophenyl)acetate (Free Base) and its Hydrochloride Salt (Predicted).

| Protons | Free Base (ppm) | Hydrochloride Salt (Predicted, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -CH₂COOCH₃) | ~7.10 | ~7.30 | Doublet | 2H |

| Aromatic (ortho to -NH₂) | ~6.65 | ~7.20 | Doublet | 2H |

| Methylene (-CH₂) | ~3.50 | ~3.65 | Singlet | 2H |

| Methyl (-OCH₃) | ~3.60 | ~3.70 | Singlet | 3H |

| Amine/Ammonium (-NH₂/-NH₃⁺) | ~3.7 (broad) | >10.0 (broad) | Broad Singlet | 2H / 3H |

Interpretation:

-

Aromatic Protons: In the free base, the electron-donating amino group shields the aromatic protons, resulting in upfield chemical shifts. Upon protonation, the -NH₃⁺ group becomes strongly electron-withdrawing, causing a significant downfield shift of all aromatic protons. The two sets of doublets, characteristic of a 1,4-disubstituted benzene ring, are preserved.

-

Methylene and Methyl Protons: A slight downfield shift is also anticipated for the benzylic methylene and methyl ester protons due to the overall increased electron-withdrawing nature of the substituted phenyl ring.

-

Ammonium Protons: The protons of the free amino group often appear as a broad signal that can exchange with residual water in the solvent. In the hydrochloride salt, the ammonium protons are significantly deshielded and typically appear as a broad signal at a much lower field (>10 ppm), although their observation can be solvent-dependent.

¹³C NMR Spectroscopy

The effect of protonation is also clearly evident in the ¹³C NMR spectrum. The carbons of the aromatic ring are particularly sensitive to the electronic changes upon salt formation.

Table 2: Comparison of ¹³C NMR Data for Methyl 2-(4-aminophenyl)acetate (Free Base) and its Hydrochloride Salt (Predicted).

| Carbon | Free Base (ppm) | Hydrochloride Salt (Predicted, ppm) |

| Carbonyl (C=O) | ~172 | ~171 |

| Aromatic (C-NH₂) | ~145 | ~138 |

| Aromatic (C-CH₂) | ~125 | ~135 |

| Aromatic (CH, ortho to -CH₂) | ~130 | ~131 |

| Aromatic (CH, ortho to -NH₂) | ~115 | ~122 |

| Methylene (-CH₂) | ~40 | ~41 |

| Methyl (-OCH₃) | ~52 | ~53 |

Interpretation:

-

Aromatic Carbons: The most significant changes are observed for the aromatic carbons. The carbon atom directly attached to the nitrogen (ipso-carbon) experiences a notable upfield shift upon protonation, a phenomenon that has been well-documented for anilines.[1] Conversely, the other aromatic carbons, particularly the para-carbon, undergo a downfield shift due to the increased inductive electron withdrawal.

-

Aliphatic Carbons: The carbonyl, methylene, and methyl carbons are less affected, showing only minor downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The transformation of a primary amine to an ammonium salt results in a distinct and readily identifiable change in the IR spectrum.

Table 3: Key IR Absorptions for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Ammonium) | 3200-2800 | Broad, strong absorption, often with multiple sub-peaks. |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak, sharp peaks. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium, sharp peaks. |

| C=O Stretch (Ester) | ~1740 | Strong, sharp absorption. |

| N-H Bend (Ammonium) | ~1600 & ~1500 | Medium to strong, sharp "ammonium bands". |

| C=C Stretch (Aromatic) | 1600-1450 | Medium, sharp peaks. |

| C-N Stretch | ~1300 | Medium absorption. |

Interpretation:

The hallmark of the hydrochloride salt in the IR spectrum is the appearance of a broad and intense absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). This broad feature often obscures the C-H stretching vibrations. Additionally, the characteristic N-H bending vibrations of the primary amine (around 1620 cm⁻¹ and a broad band around 800 cm⁻¹) are replaced by the distinct ammonium bending bands around 1600 cm⁻¹ and 1500 cm⁻¹. The strong ester carbonyl (C=O) stretch remains a prominent feature at approximately 1740 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of hydrochloride salts of amines, particularly with soft ionization techniques like electrospray ionization (ESI), typically provides the mass of the free base. The non-covalent interaction with the chloride ion is usually disrupted during the ionization process.

-

Expected Molecular Ion: In positive ion mode ESI-MS, the expected base peak would correspond to the protonated molecule of the free base, [M+H]⁺, at an m/z of 166.08.

-

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through pathways characteristic of the free base. Key fragmentation could involve the loss of the methoxycarbonyl group (-•COOCH₃) to give a fragment at m/z 107, or the loss of the entire methoxyacetate radical to yield the anilinium ion at m/z 93.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

For optimal results, it is crucial to use high-purity solvents and handle the compound in a controlled environment to minimize moisture absorption, as this compound is hygroscopic.

For NMR Spectroscopy:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred as it is less likely to exchange with the ammonium protons, allowing for their observation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

For IR Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, for a mull, grind a small amount of the sample with a drop of Nujol or Fluorolube.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

For Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of formic acid may be added to the solvent to promote protonation if needed, although the pre-formed salt should ionize readily.

-

Infuse the solution directly into the mass spectrometer or inject it through an LC system.

-

Acquire the mass spectrum in positive ion mode.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when the fundamental principles of spectroscopy are applied. The protonation of the amino group provides a distinct set of changes in the NMR and IR spectra, which serve as reliable indicators of the salt's formation and purity. This guide provides the essential data and interpretive knowledge for scientists to confidently utilize these spectroscopic techniques in their research and development endeavors, ensuring the quality and integrity of this important chemical intermediate.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

-

NIST Chemistry WebBook. (n.d.). Aniline hydrochloride. National Institute of Standards and Technology. [Link]

-

SpectraBase. (n.d.). Aniline hydrochloride. Wiley-VCH GmbH. [Link]

-

Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Canadian Science Publishing. (1964). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(4-aminophenyl)acetate Hydrochloride

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, analysis, and application of Methyl 2-(4-aminophenyl)acetate hydrochloride. The structure of this guide is designed to provide a logical and in-depth exploration of the compound, moving from fundamental characteristics to practical applications.

Introduction

This compound is the hydrochloride salt of the methyl ester of 4-aminophenylacetic acid. Its structure, featuring a primary aromatic amine, a benzene ring, and a methyl ester functional group, makes it a versatile and valuable building block in organic synthesis. It is particularly noted as a key intermediate in the synthesis of various pharmaceutical compounds, including dopamine receptor ligands[1]. This guide provides the foundational knowledge required for its effective use in a laboratory setting, emphasizing the rationale behind analytical and synthetic procedures.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is the bedrock of its application in research.

Chemical Structure

The molecule consists of a 4-substituted benzene ring. At position 1, there is an amino group which, in the hydrochloride salt form, is protonated to form an ammonium chloride salt. At position 4, an acetic acid methyl ester group is attached.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of Methyl 2-(4-aminophenyl)acetate and its hydrochloride salt are summarized below. The hydrochloride form generally exhibits higher solubility in aqueous media and a higher melting point compared to the free base due to its ionic nature.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 39552-81-3 | 83528-16-9 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [3] |

| IUPAC Name | methyl 2-(4-aminophenyl)acetate | This compound | [3] |

| Physical Form | Yellow to Brown Liquid / Solid | Solid / Powder | [5][6] |

| Melting Point | Not specified | 190-196 °C | |

| Storage Conditions | Freezer, under -20°C, inert atmosphere | Inert atmosphere, room temperature | [2][4] |

| SMILES | COC(=O)CC1=CC=C(C=C1)N | O=C(OC)CC1=CC=C(CN)C=C1.[H]Cl | [3][4] |

| InChI Key | TVIVLENJTXGRAM-UHFFFAOYSA-N | Not specified | [3][5] |

Part 2: Structural Elucidation via Spectroscopy

Characterization and purity assessment are critical. The following spectroscopic methods are routinely employed. The data provided is based on the free base, with annotations on the expected changes for the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework.

-

¹H NMR: In a typical ¹H NMR spectrum of the free base (Methyl 2-(4-aminophenyl)acetate), one would expect to see:

-

A singlet around 3.6-3.7 ppm for the methyl ester protons (-OCH₃).

-

A singlet around 3.5 ppm for the benzylic protons (-CH₂-).

-

Two doublets in the aromatic region (approx. 6.6-7.1 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the amine protons (-NH₂), the chemical shift of which is concentration and solvent dependent.

-

For the hydrochloride salt: The amine protons (-NH₃⁺) will be significantly deshielded, appearing further downfield as a broad peak, and the aromatic protons adjacent to this group will also experience a downfield shift due to the electron-withdrawing effect of the ammonium group.

-

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton:

-

The ester carbonyl carbon (~172 ppm).

-

Aromatic carbons (four signals, ~115-145 ppm).

-

The methyl ester carbon (~52 ppm).

-

The benzylic carbon (~40 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretching: For the free base, two sharp peaks are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine. For the hydrochloride salt, this is replaced by a very broad and strong band from 2500-3200 cm⁻¹, characteristic of an ammonium salt (R-NH₃⁺).

-

C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ indicates the presence of the ester carbonyl group.

-

C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 165.[3] A common fragmentation pattern involves the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Part 3: Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, often starting from a nitro-substituted precursor. The causality for this choice is safety and reagent availability; 4-nitrophenylacetic acid is a common starting material.

Synthetic Workflow

A reliable method involves the esterification of 4-nitrophenylacetic acid, followed by the selective reduction of the nitro group, and finally, salt formation.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction and Salt Formation

This protocol is a representative example based on common laboratory procedures for nitro group reduction and salt formation.[7]

-

Reduction of Methyl 2-(4-nitrophenyl)acetate:

-

To a stirred solution of Methyl 2-(4-nitrophenyl)acetate (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent. A common and effective system is iron powder (Fe) and ammonium chloride (NH₄Cl) in a water/ethanol mixture, which is safer and more cost-effective than catalytic hydrogenation for many applications.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(4-aminophenyl)acetate free base.

-

-

Purification and Salt Formation:

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold solvent (diethyl ether), and dry under vacuum to yield pure this compound.

-

Part 4: Applications in Drug Development

The primary utility of this compound is as a scaffold or intermediate in medicinal chemistry. Its bifunctional nature (an amine for amide bond formation or alkylation, and an ester for hydrolysis or amidation) allows for diverse synthetic transformations.

Intermediate for Dopamine Receptor Ligands

Several patents and research articles describe the use of related structures in the synthesis of compounds that target dopamine receptors.[1] These receptors are crucial in the central nervous system, and their modulation is a key strategy for treating neurological and psychiatric disorders. For example, derivatives of 2-(4-aminocyclohexyl)-ethyl acetate, which can be synthesized from 4-nitrophenylacetic acid precursors, are key intermediates for drugs like Cariprazine, an antipsychotic.[1]

Caption: Logical flow of using the title compound as a synthetic intermediate.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound is expected to be associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions

The following precautionary statements should be observed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.[8]

Storage and Handling

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[9] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

-

Handling: Handle only in a chemical fume hood. Avoid formation of dust and aerosols. Take precautionary measures against static discharge.

Conclusion

This compound is a foundational building block for advanced organic synthesis, particularly in the realm of pharmaceutical development. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable intermediate. This guide has provided a comprehensive overview of its properties, characterization, synthesis, and safe handling, equipping researchers with the necessary knowledge to incorporate this valuable compound into their research and development workflows.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Pharmaffiliates. 4-Aminophenyl Acetate | 13871-68-6. [Link]

-

Al-Wahaibi, L. H., et al. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... MDPI. [Link]

- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)

-

NIST. 4-Methyl-2-pentyl acetate. NIST WebBook. [Link]

-

PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

Sources

- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 2. 39552-81-3|Methyl 2-(4-aminophenyl)acetate|BLD Pharm [bldpharm.com]

- 3. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 99075-25-9|Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 5. Methyl 2-(4-aminophenyl)acetate | 39552-81-3 [sigmaaldrich.com]

- 6. Methyl (4-aminophenyl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. agilent.com [agilent.com]

"physical and chemical properties of Methyl 2-(4-aminophenyl)acetate hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(4-aminophenyl)acetate hydrochloride (CAS No. 83528-16-9), a key intermediate in pharmaceutical and organic synthesis. This document synthesizes available data to offer insights into its characterization, handling, and potential applications, adhering to the principles of scientific accuracy and practical utility.

Introduction and Structural Elucidation

This compound is the hydrochloride salt of the methyl ester of 4-aminophenylacetic acid. The presence of a primary aromatic amine, a methyl ester, and the hydrochloride salt functionality makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of bioactive compounds.[1][2][3][4] The protonation of the amino group to form the hydrochloride salt significantly influences its physical properties, such as solubility and melting point, compared to its free base form, Methyl 2-(4-aminophenyl)acetate (CAS No. 39552-81-3).

Molecular Structure:

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

-

Esterification: 4-Nitrophenylacetic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up to yield Methyl 2-(4-nitrophenyl)acetate.

-

Reduction and Salt Formation: The resulting methyl 2-(4-nitrophenyl)acetate is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation. Alternatively, a chemical reducing agent like tin(II) chloride in the presence of hydrochloric acid can be used. [5]If catalytic hydrogenation is used, after the reduction is complete, the catalyst is filtered off, and concentrated hydrochloric acid is added to the filtrate to precipitate the hydrochloride salt. The product is then collected by filtration, washed with a cold solvent, and dried.

Reactivity and Stability

-

Stability: The compound should be stored in a cool, dry place, sealed from moisture and light. [6]As a hydrochloride salt, it is generally more stable to oxidation than its free base counterpart. However, prolonged exposure to light and air can lead to degradation, often indicated by a change in color.

-

Reactivity: The primary amine group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The ester group is susceptible to hydrolysis under acidic or basic conditions. These reactive sites make it a valuable intermediate for introducing the 4-aminophenylacetyl moiety into larger molecules.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs). [2][3][4]Its bifunctional nature allows for diverse chemical modifications.

-

Scaffold for Bioactive Molecules: The 4-aminophenylacetic acid core is present in various compounds with demonstrated biological activity. This intermediate provides a convenient starting point for the synthesis of derivatives for screening in drug discovery programs.

-

Synthesis of Heterocyclic Compounds: The primary amine can be used as a nucleophile in condensation reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

-

Peptidomimetic Research: The aminophenylacetic acid structure can be incorporated into peptide-like molecules to study protein-protein interactions or to develop enzyme inhibitors.

Safety and Handling

This compound is classified as hazardous. [7]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. This guide has provided a detailed overview of its known physical and chemical properties, drawing from available data and established chemical principles. While there are gaps in the publicly available experimental data, the information presented here offers a solid foundation for researchers and scientists working with this compound. As with any chemical, proper handling and safety precautions are paramount.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(4-aminophenyl)acetate. PubChem. Retrieved January 17, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 17, 2026, from [Link]

- Preparation method of 4-aminophenylacetic acid medicine intermediate. (n.d.). Google Patents.

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved January 17, 2026, from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved January 17, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved January 17, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 17, 2026, from [Link]

-

Detailed fragmentation patterns of the main fragment ions in positive... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 17, 2026, from [Link]

-

Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Retrieved January 17, 2026, from [Link]

-

The infrared spectra of secondary amines and their salts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13871-68-6 | Product Name : 4-Aminophenyl Acetate. Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Methyl 2-(4-aminophenyl)-2-hydroxyacetate | 182918-73-6 [sigmaaldrich.com]

- 7. This compound | 83528-16-9 [sigmaaldrich.com]

"Methyl 2-(4-aminophenyl)acetate hydrochloride molecular weight"

An In-Depth Technical Guide to Methyl 2-(4-aminophenyl)acetate Hydrochloride

Executive Summary

This compound is a pivotal chemical intermediate, distinguished by its bifunctional nature, possessing both a primary aromatic amine and a methyl ester. This structure makes it a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its fundamental physicochemical properties, a validated synthesis and purification strategy, robust analytical characterization methods, key applications in chemical synthesis, and essential safety protocols. The insights herein are grounded in established chemical principles to provide a self-validating framework for its effective utilization in a laboratory setting.

Core Physicochemical Properties and Identification

The hydrochloride salt of Methyl 2-(4-aminophenyl)acetate is the most commonly supplied form for laboratory use, offering superior stability and shelf-life over the free amine. It is crucial to use the correct molecular weight for stoichiometric calculations, which differs significantly from its free base form.

Table 1: Key Physicochemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(4-aminophenyl)acetate;hydrochloride | [1] |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1][2] |

| CAS Number | 83528-16-9 | [2][3] |

| Appearance | Yellow to Brown Liquid (Free Base) | [4] |

| Melting Point | 190-196 °C | [2] |

| Free Base MW | 165.19 g/mol | [5][6] |

| Free Base CAS | 39552-81-3 | [4][6][7] |

The primary difference lies in the protonation of the aniline nitrogen by hydrochloric acid. This ionic character increases the compound's melting point and solubility in polar solvents while protecting the amine from oxidative degradation.

Synthesis and Purification Strategy

The synthesis of this compound is most efficiently achieved through a two-step process starting from 4-nitrophenylacetic acid. This pathway is favored due to the commercial availability of the starting material and the high-yielding nature of the reactions. The core logic involves first protecting the carboxylic acid as a methyl ester, followed by the selective reduction of the nitro group.

Caption: Proposed high-yield synthetic workflow.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. The success of each step can be readily confirmed by thin-layer chromatography (TLC) before proceeding to the next.

Part A: Esterification of 4-Nitrophenylacetic Acid

-

Rationale: Fischer esterification is a classic, cost-effective method for this transformation. Using methanol as both solvent and reagent, driven by a catalytic amount of strong acid, ensures high conversion.

-

Suspend 4-nitrophenylacetic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-(4-nitrophenyl)acetate.

Part B: Reduction of the Nitro Group

-

Rationale: The use of iron powder with ammonium chloride in an aqueous/alcoholic solvent system provides a mild and selective reduction of the aromatic nitro group without affecting the ester functionality. This method is safer and more environmentally benign than high-pressure hydrogenation or using reagents like tin(II) chloride. The synthesis of a related compound, ethyl-2-(4-aminophenoxy)acetate, successfully employs this Fe/NH₄Cl system[8].

-

Dissolve the crude Methyl 2-(4-nitrophenyl)acetate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (1.2 eq) and iron powder (3.0-4.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate. The combined organic layers contain the free base, Methyl 2-(4-aminophenyl)acetate.

Part C: Hydrochloride Salt Formation and Purification

-

Rationale: Conversion to the hydrochloride salt facilitates purification by recrystallization and ensures long-term stability.

-

Dry the organic extract from the previous step over anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (commercially available, typically 2M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound. Dry the final product under vacuum.

Analytical Characterization

A multi-pronged analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized compound. High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive structural confirmation.

Caption: Standard workflow for analytical validation.

Protocol: Purity Determination by HPLC-UV

-

System Preparation: Use a C18 reverse-phase column.

-

Mobile Phase: Prepare a gradient system.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient Program: A typical gradient would be 5% to 95% Solvent B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in a 50:50 mixture of water:acetonitrile to a concentration of ~1 mg/mL.

-

Injection: Inject 5-10 µL onto the column.

-

Detection: Monitor the elution profile using a UV detector at 254 nm.

-

Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total peak area.

Expected Spectroscopic Data

The following table summarizes the key spectral data expected for the final product, which serves as a benchmark for structural verification.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Peaks corresponding to aromatic protons (two doublets), a singlet for the benzylic CH₂, a singlet for the methyl ester CH₃, and a broad singlet for the ammonium (-NH₃⁺) protons. |

| ¹³C NMR | Signals for the ester carbonyl carbon (~170 ppm), aromatic carbons (4 distinct signals), the benzylic carbon, and the methyl ester carbon. The PubChem entry for the free base confirms the presence of these signals[5]. |

| Mass Spec (ESI+) | The primary ion observed will be the molecular ion of the free base [M+H]⁺. Expected m/z: 166.08, corresponding to the protonated form of C₉H₁₁NO₂. |

Applications in Research and Drug Development

The utility of this compound stems from its two chemically distinct reactive sites: the primary aromatic amine and the methyl ester. This allows for its use as a versatile scaffold in combinatorial chemistry and targeted synthesis. The introduction of methyl groups into molecules is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties[9][10].

Caption: Key reaction pathways for synthetic diversification.

A primary application is in the synthesis of amide derivatives, a common motif in pharmacologically active compounds. For instance, the related intermediate, trans-2-(4-aminocyclohexyl)-ethyl acetate, is crucial for preparing dopamine receptor ligands like Cariprazine[11].

Protocol: Synthesis of an Amide Derivative

This protocol details a standard amide coupling reaction, a foundational step in many drug discovery campaigns.

-

Rationale: The use of EDC (a water-soluble carbodiimide) and HOBt is a standard, high-efficiency method for forming amide bonds. It proceeds through an activated ester intermediate that is less prone to side reactions and racemization.

-

In a round-bottom flask, dissolve a carboxylic acid of interest (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and the acid formed during the reaction.

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude amide product by column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified with several hazards that necessitate specific precautions.

Table 3: GHS Hazard and Safety Information

| Category | Code | Description | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P405 | Store locked up. | [12] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[12].

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The "Store locked up" recommendation suggests keeping it in a secure, designated area[12].

-

Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to an airtight container for disposal. Avoid generating dust.

Conclusion